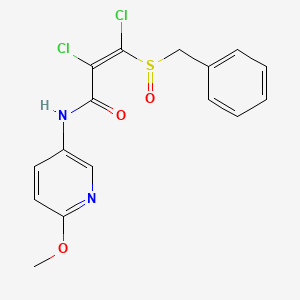

3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide

Description

3-(Benzylsulfinyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide is a substituted acrylamide derivative characterized by a dichloro-substituted acrylamide backbone, a benzylsulfinyl group at position 3, and a 6-methoxy-3-pyridinyl substituent on the amide nitrogen.

- Molecular formula: Likely C₁₆H₁₄Cl₂N₂O₃S (inferred from , which describes a 4-chlorobenzylsulfinyl variant with the formula C₁₆H₁₃Cl₃N₂O₃S).

This compound belongs to the substituted acrylamide class, which is often explored for pharmaceutical and agrochemical applications due to its modular reactivity and tunable properties .

Properties

IUPAC Name |

(Z)-3-benzylsulfinyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O3S/c1-23-13-8-7-12(9-19-13)20-16(21)14(17)15(18)24(22)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21)/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTUIWIKFGPDFS-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)NC(=O)/C(=C(\S(=O)CC2=CC=CC=C2)/Cl)/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the benzylsulfinyl group: This can be achieved by the oxidation of benzyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Introduction of the dichloro group: This step involves the chlorination of an appropriate precursor, often using reagents like thionyl chloride or phosphorus pentachloride.

Coupling with the pyridinyl group: The final step involves coupling the dichloro intermediate with 6-methoxy-3-pyridinylamine under suitable conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The benzylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to remove the dichloro groups, potentially using reducing agents like lithium aluminum hydride.

Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the dechlorinated product.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Potential use as a probe in biochemical studies due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with receptors: Modulating receptor activity, which can influence cellular signaling pathways.

Altering gene expression: Affecting the transcription of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted acrylamides exhibit diverse biological and chemical behaviors depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

2,3-Dichloro-3-[(4-Chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide

- Structure : Differs from the target compound by a 4-chloro substituent on the benzyl group.

- Molecular formula : C₁₆H₁₃Cl₃N₂O₃S (molar mass: 419.71 g/mol) .

- Key differences: The additional chlorine increases molecular weight by ~34.45 g/mol compared to the target compound.

(2E)-3-(2-([3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]oxy)-4-[2-(2-Methyl-1,3-dioxolan-2-yl)ethoxy]phenyl)-N-(Pentylsulfonyl)acrylamide

- Structure : Features a pentylsulfonyl group instead of benzylsulfinyl and a complex pyridinyl-aryl ether substituent.

- Key differences :

Substituted Quinoxalines and Methylbenzimidazolium Compounds

- Quinoxalines: Rigid aromatic systems with fused pyrazine rings, often used in kinase inhibitors.

- Methylbenzimidazolium compounds : Charged heterocycles with applications in ionic liquids or antimicrobial agents .

Substituent Effects

- Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability.

Biological Activity

3-(Benzylsulfinyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide, identified by the CAS number 1164478-04-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : C16H14Cl2N2O3S

- Molecular Weight : 385.27 g/mol

- Synonyms : (Z)-3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)acrylamide

The biological activity of this compound primarily involves its interaction with various biochemical pathways. Notably, it has been studied for its effects on the Nuclear Factor Erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.

Nrf2 Pathway Activation

Research indicates that compounds similar to this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. This activation is significant for protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anticancer Properties

Several studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : The compound showed significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective concentration ranges .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Animal studies have shown that administration of this compound reduces levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .

Case Studies

-

Study on Breast Cancer : A study conducted on MCF-7 cells treated with varying concentrations of the compound demonstrated a dose-dependent decrease in cell viability, suggesting potential for therapeutic use in breast cancer treatment.

Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40 100 15 - In Vivo Studies : In murine models of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in paw edema and histological signs of inflammation compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(benzylsulfinyl)-2,3-dichloro-N-(6-methoxy-3-pyridinyl)acrylamide, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, sulfoxidation, and amide coupling. For example, acrylamide derivatives are often synthesized via nucleophilic substitution or condensation reactions under controlled temperature and inert atmospheres . Optimization may require adjusting solvent polarity (e.g., DMF or THF), catalysts (e.g., Pd-based), and stoichiometric ratios. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Assign peaks by comparing shifts to analogous acrylamides (e.g., δ 7.6–6.3 ppm for aromatic and vinyl protons, δ 4.5–3.7 ppm for methoxy/methylene groups) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight via [M+H]+ or [M+Na]+ ions (e.g., m/z 298.20 observed for a related acrylamide) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O at ~1050 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : Stability depends on avoiding moisture, light, and reactive oxygen species. Store in airtight containers under inert gas (N2/Ar) at –20°C. Degradation risks include hydrolysis of the sulfinyl group or acrylamide bond. Pre-experiment stability assays (e.g., HPLC under accelerated conditions at 40°C/75% RH) are recommended .

Q. How should researchers handle safety protocols given the compound’s structural complexity?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. For spills, avoid water contact to prevent exothermic reactions; instead, use absorbent materials (vermiculite) and neutralize with weak bases (sodium bicarbonate) . Toxicity data gaps require assuming acute hazards (e.g., respiratory irritation) based on structural analogs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dichloro and benzylsulfinyl groups in cross-coupling reactions?

- Methodological Answer : The dichloro moiety may act as an electrophilic site for nucleophilic substitution, while the benzylsulfinyl group can participate in redox reactions or serve as a directing group. Computational studies (DFT) can model transition states and electron density maps to predict regioselectivity. Experimental validation via trapping intermediates (e.g., using TEMPO for radical pathways) is advised .

Q. How can computational modeling address gaps in understanding this compound’s electronic and steric properties?

- Methodological Answer : Use software like Gaussian or ORCA to calculate:

- Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity with electrophiles/nucleophiles.

- Solvent Effects : Simulate solvation energies in polar aprotic solvents (e.g., DMSO) using COSMO-RS.

- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) if applicable .

Q. How can contradictions in spectral or crystallographic data be resolved?

- Methodological Answer : For conflicting NMR signals, variable-temperature NMR or 2D techniques (COSY, HSQC) can clarify dynamic processes (e.g., rotamers). For crystallography, refine unit cell parameters (e.g., monoclinic P21/n space group, a/b/c axes) and compare with analogous structures .

Q. What experimental designs are suitable for studying environmental or metabolic degradation pathways?

- Methodological Answer :

- Environmental Fate : Use HPLC-MS/MS to track degradation products in simulated sunlight (UV irradiation) or aqueous matrices (pH 4–9).

- Metabolic Studies : Employ liver microsomes (e.g., human CYP450 isoforms) with LC-HRMS to identify phase I/II metabolites .

Q. How can this compound be integrated into broader theoretical frameworks (e.g., drug discovery or materials science)?

- Methodological Answer : Link its sulfinyl-acrylamide scaffold to:

- Drug Design : Compare with kinase inhibitors (e.g., acrylamide-based covalent binders).

- Polymer Chemistry : Assess thermal stability (TGA/DSC) for potential use in functional materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.